molecular formula C7H6ClN3O3 B8682426 2-Amino-4-chloro-5-nitrobenzamide

2-Amino-4-chloro-5-nitrobenzamide

Cat. No. B8682426
M. Wt: 215.59 g/mol
InChI Key: FUEZKPPWAHQFAK-UHFFFAOYSA-N
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Patent
US06087368

Procedure details

7-Chloro-1,4-dihydro-6-nitro-2H-3,1-benzoxazine-2,4-dione (6.5 g, 26.8 mmol) was suspended in glacial acetic acid (70 mL). Ammonium acetate (6.2 g, 80.6 mmol) was added, and the resulting mixture was heated to 100° C. with stirring for 3 hours. After cooling to room temperature, the brown solution was poured into distilled water (200 mL) to precipitate a yellow solid which was collected by filtration and washed well with water and ether. This material was first air dried, then dried overnight under high vacuum to provide 2-amino-4-chloro-5-nitrobenzamide (4.9 g, 23.0 mmol, 86%): 1H NMR (DMSO-d6): δ 6.92 (s, 1H), 7.49 (br s, 1H), 7.89 (br s, 2H), 8.22 (br s, 1H), 8.53 (s, 1H).
Name
7-Chloro-1,4-dihydro-6-nitro-2H-3,1-benzoxazine-2,4-dione
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:5]2[C:6](=O)[O:7]C(=O)[NH:9][C:4]=2[CH:3]=1.C([O-])(=O)C.[NH4+:21]>C(O)(=O)C>[NH2:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:5]=1[C:6]([NH2:21])=[O:7] |f:1.2|

Inputs

Step One
Name
7-Chloro-1,4-dihydro-6-nitro-2H-3,1-benzoxazine-2,4-dione
Quantity
6.5 g
Type
reactant
Smiles
ClC1=CC2=C(C(OC(N2)=O)=O)C=C1[N+](=O)[O-]
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the brown solution was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water (200 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate a yellow solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed well with water and ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23 mmol
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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